

The Discovery and History of Guanosine Monophosphate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5'-Guanylic acid

Cat. No.: B1450780

[Get Quote](#)

An in-depth exploration of the pivotal discoveries, experimental methodologies, and scientific pioneers behind guanosine monophosphate (GMP) and its cyclic counterpart, cGMP. This whitepaper provides a technical journey from the initial isolation of guanine to the elucidation of GMP's role as a fundamental building block of life and a critical signaling molecule.

Introduction

Guanosine monophosphate (GMP), a purine nucleotide, is a cornerstone of biochemistry. As a monomeric unit of RNA, it is integral to the storage and transcription of genetic information. Beyond this fundamental role, its cyclic form, cyclic guanosine monophosphate (cGMP), acts as a ubiquitous second messenger, mediating a vast array of physiological processes. This technical guide delves into the historical milestones and experimental foundations of GMP and cGMP discovery, offering researchers, scientists, and drug development professionals a comprehensive understanding of their origins and significance.

The Genesis: Discovery of the Guanine Base

The story of guanosine monophosphate begins with the discovery of its constituent nucleobase, guanine. In 1844, the German chemist Julius Bodo Unger, while studying the composition of guano, the accumulated excrement of seabirds used as a potent fertilizer, isolated a whitish, amorphous substance.^{[1][2]} He initially named it "xanthin" but, after further characterization and recognition of it as a distinct compound, proposed the name "guanin" in 1846, a name derived from its source.^[1] Between 1882 and 1906, the eminent chemist Emil

Fischer further elucidated the chemical structure of guanine and demonstrated its relationship to uric acid.^[1]

Experimental Protocol: Isolation of Guanine from Guano (Unger, 1844)

While the precise, step-by-step protocol from Unger's original 1844 publication is not readily available in modern databases, based on the chemical knowledge and techniques of the era, the isolation would have likely involved the following principles:

- **Extraction:** The raw guano would be treated with a dilute acid, such as hydrochloric acid, to dissolve the uric acid and other soluble components, leaving behind the less soluble guanine.
- **Purification:** The crude guanine extract would then be subjected to a series of precipitation and recrystallization steps. This would involve dissolving the extract in a dilute alkali solution and then re-precipitating the guanine by neutralization with an acid. This process would be repeated to improve the purity of the final product.
- **Characterization:** Unger would have used the analytical methods of his time to characterize the isolated substance. This likely included elemental analysis to determine its empirical formula and qualitative tests to identify its chemical properties, distinguishing it from other known compounds like uric acid.

Unraveling the Nucleotide: The Contributions of Phoebus Levene

The conceptual leap from the free base guanine to the nucleotide guanosine monophosphate was a pivotal contribution of the Russian-American biochemist Phoebus Levene. In the early 20th century, Levene dedicated his research to understanding the chemical nature of "nuclein," the substance first isolated from cell nuclei by Friedrich Miescher in 1869.^[3]

Levene's meticulous work on the hydrolysis of yeast nucleic acid led to the identification of its core components. He was the first to identify the carbohydrate component of yeast nucleic acid as ribose in 1909.^[4] He later discovered deoxyribose in animal nucleic acids in 1929.^{[4][5]} Through his systematic degradation of nucleic acids, Levene established the fundamental

structure of the nucleotide as a unit composed of a phosphate group, a pentose sugar, and a nitrogenous base.[3][5] He demonstrated that these nucleotides were linked together in a linear fashion, forming what he termed a "polynucleotide." [5] It was through this work that "guanylic acid," the historical name for guanosine monophosphate, was first isolated and characterized as a constituent of yeast nucleic acid.

Experimental Protocol: Hydrolysis of Yeast Nucleic Acid for the Isolation of Guanylic Acid (Based on Levene's work)

The following is a generalized protocol based on the principles of Levene's experiments on the alkaline and enzymatic hydrolysis of yeast ribonucleic acid (RNA):

- **Preparation of Yeast Nucleic Acid:** Yeast cells were subjected to a series of extraction procedures to isolate the crude nucleic acid fraction, free from proteins and other cellular components.
- **Alkaline Hydrolysis:** The purified yeast nucleic acid was treated with a mild alkali, such as sodium hydroxide, at a controlled temperature. This process cleaved the phosphodiester bonds linking the nucleotides.
- **Separation of Mononucleotides:** The resulting mixture of mononucleotides (adenylic acid, guanylic acid, cytidylic acid, and uridylic acid) was then separated. Early methods relied on fractional precipitation by adding salts or organic solvents.
- **Isolation of Guanylic Acid:** Guanylic acid could be selectively precipitated from the mixture due to its lower solubility under specific pH and salt conditions.
- **Characterization:** The isolated guanylic acid was then subjected to further chemical analysis to confirm its composition, including the identification of guanine, ribose, and the phosphate group.

The Second Messenger: Discovery of Cyclic Guanosine Monophosphate (cGMP)

While GMP's role as a building block of RNA was being established, a new chapter in its history began with the discovery of its cyclic form, cyclic guanosine monophosphate (cGMP).

Following the discovery of cyclic adenosine monophosphate (cAMP) as a second messenger by Earl W. Sutherland Jr., for which he received the Nobel Prize in 1971, researchers began to investigate the existence of other cyclic nucleotides.^[1]

In 1963, a team of researchers, D. F. Ashman, R. Lipton, M. M. Melicow, and T. D. Price, reported the isolation of cGMP from rat urine.^{[1][6]} This discovery provided the first evidence for the natural occurrence of this cyclic nucleotide, paving the way for investigations into its physiological roles.

Experimental Protocol: Isolation of cGMP from Rat Urine (Ashman et al., 1963)

The following protocol is a summary of the methodology described in the 1963 publication by Ashman and his colleagues:

- **Sample Collection and Preparation:** Urine was collected from rats and pooled. The urine was then acidified and treated with a barium-zinc precipitation method to remove interfering substances.
- **Ion-Exchange Chromatography:** The cleared urine extract was passed through a Dowex-1 formate column, a type of anion-exchange resin.
- **Elution:** The column was washed with water, and then the cyclic nucleotides were eluted using a gradient of formic acid.
- **Fraction Collection and Analysis:** Fractions were collected and analyzed for the presence of cyclic nucleotides using paper chromatography and UV spectrophotometry. The mobility of the isolated substance was compared with that of a chemically synthesized cGMP standard to confirm its identity.

The Machinery of cGMP Signaling

The discovery of cGMP spurred research into the enzymes responsible for its synthesis and degradation, as well as its downstream effectors.

Discovery of Guanylate Cyclase

In 1969, Joel G. Hardman and Earl W. Sutherland Jr. identified and characterized the enzyme responsible for synthesizing cGMP from guanosine triphosphate (GTP), which they named guanylate cyclase (now more commonly known as guanylyl cyclase).^[7] Their work demonstrated the existence of both soluble and particulate forms of the enzyme, suggesting diverse regulatory mechanisms.

Experimental Protocol: Guanylate Cyclase Assay (Hardman and Sutherland, 1969)

The assay developed by Hardman and Sutherland to measure guanylate cyclase activity was crucial for its characterization. The general principles of their assay are as follows:

- **Tissue Preparation:** Various rat tissues were homogenized in a buffer solution to prepare crude enzyme extracts.
- **Incubation Mixture:** The enzyme preparation was incubated in a reaction mixture containing:
 - Guanosine triphosphate (GTP), the substrate.
 - A radiolabeled tracer, such as [α -³²P]GTP, to allow for the quantification of the product.
 - A phosphodiesterase inhibitor, such as theophylline, to prevent the degradation of the newly synthesized cGMP.
 - Magnesium or manganese ions, which are cofactors for the enzyme.
 - A buffer to maintain a stable pH.
- **Reaction Termination:** After a specific incubation period at a controlled temperature, the reaction was stopped, typically by heating or the addition of acid.
- **Isolation and Quantification of cGMP:** The radiolabeled cGMP produced was separated from the unreacted GTP and other nucleotides using a combination of barium-zinc precipitation and ion-exchange chromatography.

- **Radioactivity Measurement:** The amount of radioactivity in the isolated cGMP fraction was measured using a scintillation counter, which allowed for the calculation of the enzyme's activity.

Elucidation of the NO/cGMP Signaling Pathway

A major breakthrough in understanding cGMP's physiological significance came with the discovery of its role in mediating the effects of nitric oxide (NO). In the 1980s, Robert F. Furchgott, Louis J. Ignarro, and Ferid Murad independently discovered that NO, a simple gas, acts as a signaling molecule that activates soluble guanylate cyclase, leading to an increase in intracellular cGMP levels and subsequent smooth muscle relaxation and vasodilation. This seminal work, for which they were awarded the Nobel Prize in Physiology or Medicine in 1998, unveiled a novel signaling paradigm with profound implications for cardiovascular physiology and drug development.

Quantitative Data Summary

The following tables summarize some of the key quantitative data from the early, pivotal studies on GMP and cGMP.

Parameter	Value	Source
Guanine Content in Peruvian Guano	Variable, typically 7-9% by weight	General historical agricultural data

Table 1: Approximate Guanine Content in 19th Century Peruvian Guano.

Parameter	Value	Source
Daily Urinary cGMP Excretion (Rat)	~1-2 nmol/day	Ashman et al. (1963) - Estimated from reported data

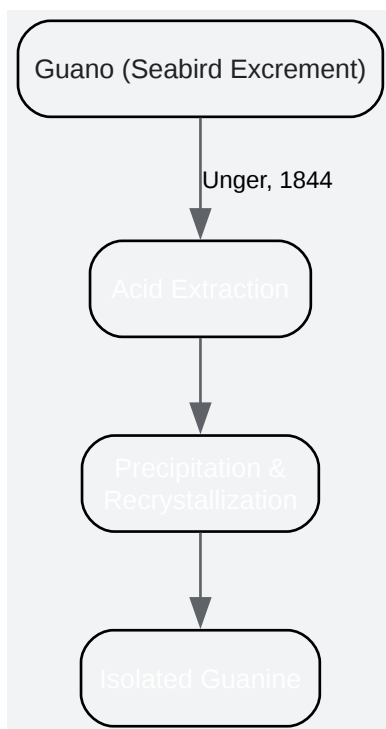
Table 2: Estimated Daily Urinary cGMP Excretion in Rats from the Discovery Paper.

Enzyme Source (Rat Tissue)	Specific Activity (pmol cGMP/mg protein/min)	Source
Lung (Particulate)	20-50	Hardman & Sutherland (1969)
Lung (Soluble)	5-15	Hardman & Sutherland (1969)
Intestine (Particulate)	10-30	Hardman & Sutherland (1969)
Brain (Soluble)	2-8	Hardman & Sutherland (1969)

Table 3: Basal Guanylate Cyclase Activity in Various Rat Tissues.

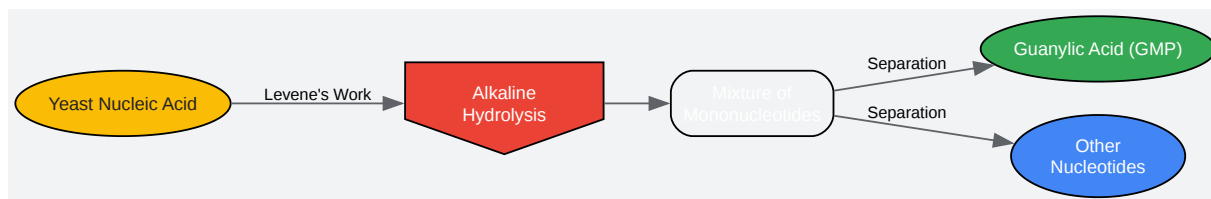
Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key historical workflows and signaling pathways related to the discovery of guanosine monophosphate.



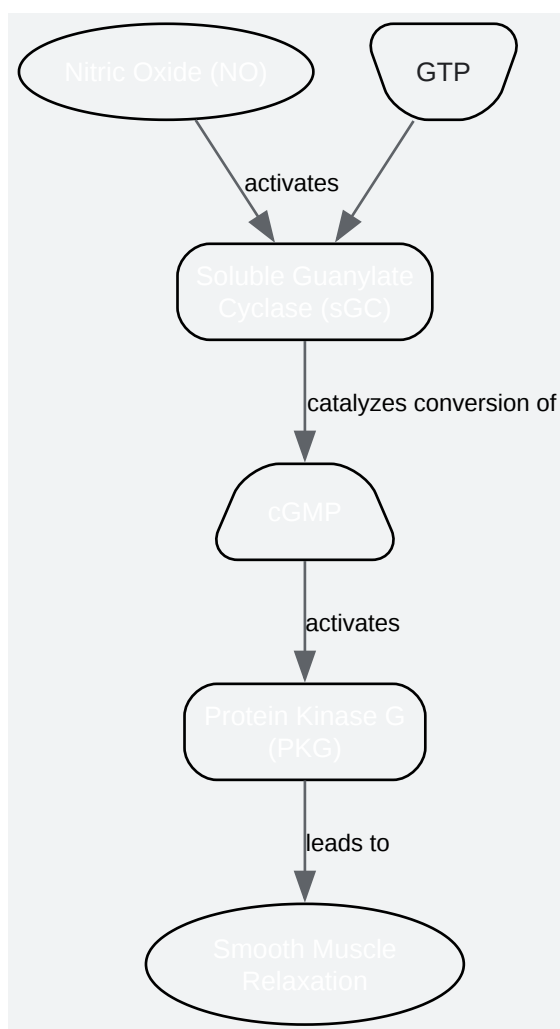
[Click to download full resolution via product page](#)

Fig. 1: Workflow for the Isolation of Guanine from Guano.



[Click to download full resolution via product page](#)

Fig. 2: Levene's Approach to Isolating Guanylic Acid.



[Click to download full resolution via product page](#)

Fig. 3: The Nitric Oxide-cGMP Signaling Pathway.

Conclusion

The history of guanosine monophosphate is a testament to the incremental and interconnected nature of scientific discovery. From the initial isolation of guanine from a seemingly mundane natural resource to the elucidation of complex intracellular signaling pathways, the journey of GMP and cGMP has been driven by the curiosity and rigorous experimentation of numerous scientists. This foundational knowledge continues to underpin significant areas of modern research, from genetics and molecular biology to the development of novel therapeutics for cardiovascular and other diseases. This guide serves as a technical resource, providing not only the historical context but also an appreciation for the experimental ingenuity that has brought our understanding of these vital molecules to its current state.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Short History of cGMP, Guanylyl Cyclases, and cGMP-Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanine - Wikipedia [en.wikipedia.org]
- 3. Phoebus Levene :: DNA from the Beginning [dnaftb.org]
- 4. Phoebus Levene | Discoveries & Biography | Britannica [britannica.com]
- 5. Phoebus Levene - Wikipedia [en.wikipedia.org]
- 6. Isolation of adenosine 3', 5'-monophosphate and guanosine 3', 5'-monophosphate from rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanyl cyclase, an enzyme catalyzing the formation of guanosine 3',5'-monophosphate from guanosine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and History of Guanosine Monophosphate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1450780#discovery-and-history-of-guanosine-monophosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com